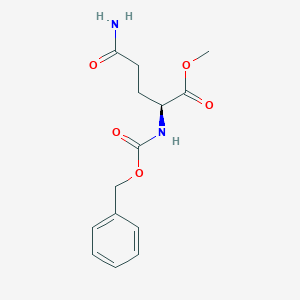

Z-Gln-ome

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLQIOYVRJQLOG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Metabolic Intersections in Research Models Utilizing Glutamine Derivatives

Role of Glutamine and its Derivatives in Cellular Metabolism

L-Glutamine is a highly versatile amino acid that participates in a wide array of metabolic functions, serving as a crucial source of both carbon and nitrogen for various biosynthetic processes and energy production nih.govembopress.orgelifesciences.orgelifesciences.orgnih.govasm.orgtandfonline.comresearchgate.netembopress.orgmednexus.orgresearchgate.net. Its derivatives, including protected forms like Z-Gln-ome, can be employed in research models to investigate specific aspects of glutamine transport, processing, or utilization, although the intact protected derivative itself typically does not directly enter core metabolic pathways. Studies using similar protected or esterified amino acids have demonstrated cellular uptake, suggesting that this compound could potentially be transported into cells in research settings nih.gov.

Contributions to Biosynthesis and Bioenergetics

L-Glutamine is a significant contributor to cellular biosynthesis and bioenergetics. It provides carbon skeletons that can enter the tricarboxylic acid (TCA) cycle, particularly through a process called glutaminolysis, where it is converted to glutamate (B1630785) and subsequently to α-ketoglutarate nih.govembopress.orgelifesciences.orgelifesciences.orgnih.govtandfonline.comresearchgate.netmednexus.org. This anaplerotic role replenishes TCA cycle intermediates, supporting ATP production and providing precursors for the synthesis of other amino acids and biomolecules embopress.orgtandfonline.comresearchgate.net. Furthermore, glutamine provides nitrogen for the synthesis of non-essential amino acids elifesciences.orgelifesciences.orgresearchgate.net.

Research models utilizing glutamine derivatives like this compound might explore how modified glutamine structures are transported into cells or how they affect cellular metabolism upon entry and subsequent processing. While this compound itself is not a direct substrate for key metabolic enzymes in the same way as glutamine, studies could potentially use it to deliver a modified glutamine moiety or to investigate the cellular machinery involved in processing such derivatives. For instance, if this compound undergoes hydrolysis of the methyl ester or removal of the Cbz group within cells, the resulting products (glutamine methyl ester or glutamine) could then enter metabolic pathways. The study of the cellular uptake of similar esterified amino acids suggests the possibility of this compound entering cells, thereby becoming available for potential intracellular processing nih.gov.

Involvement in Redox Homeostasis (e.g., Glutathione (B108866) Synthesis)

Glutamine plays an indirect but vital role in maintaining cellular redox homeostasis, primarily through its contribution to the synthesis of glutathione (GSH), a major intracellular antioxidant researchgate.netmednexus.orgutrgv.eduelifesciences.orgnih.govreactome.org. Glutamine is converted to glutamate, which is a direct precursor for glutathione synthesis utrgv.edunih.govreactome.org. Glutathione helps to neutralize reactive oxygen species (ROS) and maintain a reduced cellular environment researchgate.netutrgv.edu.

Research models employing glutamine derivatives such as this compound could be designed to investigate the requirements for glutamine or its modified forms in supporting glutathione synthesis and maintaining redox balance. While this compound itself is not a direct substrate in the glutathione synthesis pathway, its use in research might involve examining how its presence or metabolism influences the availability of glutamate or other precursors needed for glutathione production. Studies using Cbz-L-glutamine (a related derivative) have shown cellular uptake and effects on cancer cells, suggesting that modified glutamine compounds can interact with cellular systems biosynth.com.

Precursor Functions in Nucleotide Biosynthesis

Glutamine is an essential nitrogen donor in the de novo synthesis pathways of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA nih.govasm.orgembopress.orgresearchgate.netjax.orgaging-us.comacs.org. Specifically, the amide nitrogen of glutamine is incorporated into the purine ring at positions 3 and 9, and into the pyrimidine ring at position 3 asm.orgacs.org. This function is particularly critical in rapidly proliferating cells, including cancer cells asm.orgaging-us.com.

Research using glutamine derivatives like this compound could potentially explore how modifications to the glutamine structure affect its availability or utilization as a precursor for nucleotide biosynthesis. While this compound would likely require conversion to glutamine (or a related metabolically active form) to participate in these pathways, studies might use it as a tool to investigate the transport or processing steps that precede nucleotide synthesis from glutamine. The dependence of nucleotide biosynthesis on glutamine highlights the importance of understanding all aspects of how cells acquire and process glutamine and its derivatives asm.org.

Modulation of Cellular Processes through Glutamine Metabolic Pathways

Glutamine metabolic pathways exert significant control over various cellular processes beyond simply providing building blocks and energy. These include the regulation of cell proliferation, cell signaling pathways (such as mTOR), and cellular adaptation to nutrient availability and stress embopress.orgasm.orgresearchgate.netmednexus.orgresearchgate.netoncotarget.com. The intricate connections between glutamine metabolism and these cellular functions make it a key area of research, particularly in the context of diseases like cancer embopress.orgmednexus.orgoncotarget.com.

Applications of Z Gln Ome in Advanced Research Probes and Assays

Development and Evaluation of Z-Gln-Containing Molecular Probes

The concept of incorporating protected amino acid sequences, such as those containing Z-Gln, is relevant to the design of molecular probes, particularly in the context of enzyme activity detection. While "Z-Gln-OMe" itself is not explicitly detailed as a probe component in the search results, related peptides with protecting groups are used in the development of activity-based probes for enzymes like caspases.

Design of Fluorescent Caspase Probes Incorporating Z-Asp(OMe)-Gln-Met-Asp(OMe)-CH2F Analogues

Fluorescent caspase probes are designed to detect caspase activation, a key event in apoptosis. These probes often utilize a fluorophore and a quencher separated by a peptide sequence that is a substrate for a specific caspase. Cleavage of the peptide by the active caspase separates the fluorophore from the quencher, resulting in a fluorescence signal. The peptide sequence is crucial for determining probe specificity.

Compounds like Z-Asp(OMe)-Gln-Met-Asp(OMe)-CH2F (also referred to as Z-DEVD-fmk or Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-CH2F in some contexts, although the provided text uses Z-Asp(OMe)-Gln-Met-Asp(OMe)-CH2F) are known caspase inhibitors and are structurally related to potential caspase probe designs nih.govmdpi.com. The Z-group provides a protecting group, and the sequence Asp-Gln-Met-Asp (or similar DEVD sequence) is recognized by effector caspases like caspase-3 mdpi.com. The -CH2F (fluoromethyl ketone) group is an electrophilic warhead that can covalently modify the active site cysteine of caspases, leading to inhibition mdpi.com.

In Vitro and Ex Vivo Validation of Probe Functionality

The validation of caspase probes incorporating sequences like Z-Asp(OMe)-Gln-Met-Asp(OMe)-CH2F involves testing their ability to detect caspase activity in biological samples. Studies have demonstrated the use of Z-Asp(OMe)-Gln-Met-Asp(OMe)-CH2F as a caspase-3 inhibitor to confirm the specificity of fluorescent signals generated by caspase-sensitive probes in both in vitro and ex vivo settings nih.govresearchgate.netresearchgate.net.

In vitro validation often involves treating cells with apoptotic stimuli (e.g., staurosporine) to activate caspases and then applying the fluorescent probe. Increased fluorescence in treated cells compared to controls indicates probe cleavage by activated caspases nih.govresearchgate.net. The specificity of the signal is further confirmed by pre-treating cells with a known caspase inhibitor like Z-Asp(OMe)-Gln-Met-Asp(OMe)-CH2F, which should reduce or abolish the fluorescence increase nih.govresearchgate.netresearchgate.net. For example, studies have shown that the increased fluorescence observed in staurosporine-treated cells with caspase-3 probes was significantly reduced in the presence of Z-Asp(OMe)-Gln-Met-Asp(OMe)-CH2F nih.govresearchgate.net.

Ex vivo validation can involve using tissue samples. Fluorescent probes are applied to the tissue, and caspase activity is detected by imaging the resulting fluorescence. Inhibition experiments with compounds like Z-Asp(OMe)-Gln-Met-Asp(OMe)-CH2F are also crucial in ex vivo studies to confirm that the detected signal is indeed due to caspase activity nih.gov. These validation steps are essential to ensure that the probes are specifically reporting on the intended enzymatic activity in relevant biological contexts.

Quantitative Enzymatic Activity Assays Utilizing this compound

While direct evidence for the use of "this compound" in quantitative enzymatic assays was not prominently found, related Z-Gln-containing peptides, particularly Z-Gln-Gly-OH, are widely used as substrates in assays for transglutaminase activity.

Chromogenic Assay Formulations for Transglutaminase Activity with Z-Gln-Gly-OH

Transglutaminases (TGs) are enzymes that catalyze the formation of isopeptide bonds, often between glutamine and lysine (B10760008) residues. Chromogenic assays for measuring TG activity typically rely on the enzyme's ability to incorporate a primary amine (such as hydroxylamine) into a peptide substrate containing a glutamine residue. Z-Gln-Gly-OH is a commonly used synthetic peptide substrate for such assays zedira.comcaymanchem.comrsc.org.

In these assays, microbial transglutaminase (MTG) or other transglutaminases catalyze the transfer of a hydroxylamine (B1172632) group to the gamma-carboxamide group of the glutamine residue in Z-Gln-Gly-OH, forming Z-Glutamyl(gamma-hydroxamate)-glycine zedira.comzedira.comaston.ac.ukzedira.com. This hydroxamate product then forms a colored complex with ferric ions (Fe3+) under acidic conditions, which can be quantified by measuring the absorbance at 525 nm zedira.comcaymanchem.comrsc.orgzedira.comaston.ac.ukzedira.com. The intensity of the color is directly proportional to the amount of hydroxamate formed, and thus to the transglutaminase activity researchgate.net.

The chromogenic assay using Z-Gln-Gly-OH and hydroxylamine is a standard method for determining transglutaminase activity and is used in various research settings, including screening for TG-producing microorganisms and characterizing enzyme kinetics rsc.orgaston.ac.ukresearchgate.net. Some commercial assay kits utilize this principle zedira.comzedira.com.

Z-Glutamyl(γ-hydroxamate)-glycine as a Reference Standard for MTG Assays

Z-Glutamyl(γ-hydroxamate)-glycine, the product of the transglutaminase-catalyzed reaction between Z-Gln-Gly-OH and hydroxylamine, serves as a crucial reference standard in quantitative MTG assays zedira.comzedira.com. By using known concentrations of synthetic Z-Glutamyl(γ-hydroxamate)-glycine, a calibration curve can be established to correlate the measured absorbance at 525 nm with the product concentration zedira.comzedira.comzedira.com. This allows for the accurate determination of enzyme activity, typically expressed in units where one unit is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of hydroxamate per minute under specific conditions zedira.comzedira.comzedira.com.

Using Z-Glutamyl(γ-hydroxamate)-glycine as a reference standard ensures the reliability and accuracy of the chromogenic assay for quantifying transglutaminase activity zedira.comzedira.comzedira.com. It allows researchers to determine the molar attenuation coefficient (extinction coefficient) for their specific assay setup, which is necessary for calculating the amount of product formed from the absorbance measurements zedira.comzedira.com.

Spectroscopic and Chromatographic Analytical Techniques for this compound Research

Spectroscopic and chromatographic techniques are essential for the analysis, characterization, and purification of peptides and related compounds like this compound and its derivatives used in research probes and assays.

Chromatographic methods, particularly Liquid Chromatography (LC), are widely used for separating peptides and monitoring reactions involving them nih.govmdpi.comrsc.org. High-Performance Liquid Chromatography (HPLC) is commonly employed for purity analysis and for separating reaction mixtures rsc.org. For instance, RP-HPLC (Reverse-Phase HPLC) is a standard technique for separating peptides based on their hydrophobicity mdpi.com. The purity of compounds like Z-Glutamyl(γ-hydroxamate)-glycine can be assessed by HPLC zedira.com.

Mass Spectrometry (MS) is often coupled with chromatography (LC-MS) to identify and characterize peptides and their modifications nih.govmdpi.comrsc.org. LC-MS provides information on the molecular weight and fragmentation pattern of the compounds, aiding in their identification and the analysis of reaction products rsc.orgrsc.org. This is particularly useful in the development and validation of peptide-based probes and in monitoring enzymatic reactions nih.govrsc.org. Techniques like tandem mass spectrometry (MS/MS) can provide detailed structural information by fragmenting the peptide ions nih.gov.

Spectroscopic techniques, such as UV-Vis spectroscopy, are used in chromogenic assays to quantify the colored products formed, as seen in the transglutaminase assay where absorbance is measured at 525 nm zedira.comcaymanchem.comrsc.orgzedira.comaston.ac.ukzedira.com. Fluorescence spectroscopy is fundamental to the use of fluorescent probes, where changes in fluorescence intensity or wavelength are measured upon probe cleavage nih.govresearchgate.net.

Other analytical techniques may also be relevant, depending on the specific research application. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural elucidation of synthesized compounds.

These analytical techniques are indispensable tools in the research and development pipeline for this compound and related compounds, enabling their synthesis, characterization, and application in various biological assays and probe development.

Nuclear Magnetic Resonance (NMR) Investigations on this compound and Related Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique employed to elucidate the structure, conformation, and dynamics of molecules. This compound and related protected amino acids and peptides are often subjected to NMR analysis to confirm their identity, assess purity, and study their behavior in solution.

In the context of peptide research, this compound has been used as a reference compound or incorporated into peptides for structural investigations. For instance, this compound (referred to as compound VI) was included in 220-MHz proton NMR studies of lysine-vasopressin and related compounds to gain structural information. novoprolabs.com These studies aimed to determine structural constraints such as dihedral angles derived from coupling constants, identify potential hydrogen bonding involving CONH2 and backbone amide groups based on the temperature dependence of chemical shifts, and analyze aromatic ring interactions through the effect of magnetically anisotropic groups on chemical shifts. novoprolabs.com Observations related to the cis NH of Gln were specifically noted in these studies involving this compound. novoprolabs.com

Beyond complex peptide studies, NMR analysis is routinely performed to confirm the identity of synthesized compounds, including this compound and other protected amino acids and peptides. uni.lu While specific, detailed NMR spectral data (like precise chemical shifts and coupling constants) for this compound itself across various studies are not extensively provided in the search results, the literature indicates that NMR, utilizing spectrometers operating at frequencies such as 300 MHz, 400 MHz, 500 MHz, and 700 MHz, is a standard tool for the characterization of such protected amino acid methyl esters and their derivatives. uni.lunih.govfishersci.comuni.lu Solvents like CDCl3 and DMSO-d6 are commonly used for recording NMR spectra of related compounds. uni.lufishersci.comuni.luuwm.edu

High-Performance Liquid Chromatography (HPLC) for this compound Reaction Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is an essential analytical and preparative technique used extensively in the synthesis and study of peptides and protected amino acids like this compound. Its primary applications in this domain include purity determination, reaction monitoring, and product isolation.

HPLC is widely recognized as a standard method for determining the purity of this compound. Certificates of analysis and product specifications for this compound consistently report purity levels, often exceeding 98.0%, as determined by HPLC. scbt.com This highlights the reliability and routine use of HPLC for quality control of this compound.

Furthermore, HPLC is a valuable tool for monitoring the progress of chemical reactions in which this compound is involved. For example, reversed-phase HPLC (RP-HPLC) has been employed to monitor enzymatic reactions involving Z-amino acid methyl esters, including this compound. By tracking the reaction mixture over time, HPLC allows researchers to observe the consumption of the starting material (this compound) and the formation of reaction products, such as the corresponding hydrolyzed amino acid (Z-Gln-OH). The HPLC profiles typically show distinct peaks corresponding to the substrate and the product, enabling the assessment of reaction conversion. HPLC also plays a role in monitoring the conversion to methyl esters in synthesis procedures.

In addition to monitoring, preparative HPLC is utilized for the purification of peptides and related synthetic intermediates. fishersci.com While specific details on the preparative HPLC of this compound were not extensively provided, its role as an intermediate in peptide synthesis suggests that HPLC separation techniques would be applicable for its purification from reaction mixtures if necessary.

Q & A

Q. Table 1: Example Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–4°C (for amide coupling) | Minimizes side reactions |

| Solvent System | DMF/DCM (1:3 v/v) | Enhances solubility and kinetics |

| Purification Method | Prep-HPLC (C18 column) | Purity >98% achievable |

Basic: Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

Answer:

- NMR Spectroscopy : Analyze chemical shifts (δ 7–8 ppm for aromatic protons) and coupling constants to confirm stereochemistry .

- Mass Spectrometry : Use HRMS to validate molecular ion peaks ([M+H]⁺) with ≤2 ppm error .

- Chromatography : Compare retention times and peak areas in HPLC to assess batch consistency .

Key Consideration : Cross-reference data with published spectra for known derivatives to resolve ambiguities .

Advanced: How should researchers design experiments to investigate the stability of this compound under varying physiological conditions?

Answer:

Adopt a multifactorial design:

- Variables : pH (4–8), temperature (25–37°C), and ionic strength (0.1–0.5 M) to simulate physiological environments .

- Controls : Include inert analogs and degradation markers (e.g., free glutamine) .

- Data Collection : Use kinetic assays (UV-Vis spectroscopy) and stability-indicating HPLC methods at timed intervals .

Triangulation : Validate findings via mass spectrometry (to detect degradation byproducts) and statistical modeling (e.g., Arrhenius plots) .

Advanced: What methodologies are effective in resolving contradictions between spectroscopic and chromatographic data for this compound derivatives?

Answer:

Contradictions often arise from isomerism or impurities. Strategies include:

- Multi-Technique Validation : Combine NMR (for structural elucidation) with circular dichroism (CD) to confirm chirality .

- Computational Modeling : Perform density functional theory (DFT) calculations to predict NMR shifts or HPLC retention behavior .

- Sample Reanalysis : Isolate fractions via preparative HPLC and re-test under standardized conditions .

Q. Table 2: Example Data Conflict Resolution Workflow

| Discrepancy Type | Resolution Method | Evidence Source |

|---|---|---|

| NMR vs. HPLC peak mismatch | Fraction isolation + MS | |

| Unassigned MS fragments | Isotopic labeling or MS/MS |

Advanced: How can computational modeling be integrated with experimental data to predict this compound's reactivity in novel environments?

Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and predict hydrolysis pathways under varying pH .

- Quantum Mechanics (QM) : Calculate reaction activation energies to identify plausible intermediates .

- Validation : Compare simulated spectra (IR, NMR) with experimental data to refine computational parameters .

Best Practice : Use open-source tools (e.g., Gaussian, GROMACS) and document force field parameters for reproducibility .

Literature Review: What strategies ensure a comprehensive literature review for this compound-related research, avoiding biases in source selection?

Answer:

- Database Selection : Use SciFinder, PubMed, and Web of Science with keywords: “this compound synthesis,” “stability,” “spectroscopic characterization” .

- Inclusion Criteria : Prioritize peer-reviewed journals, avoiding preprints or non-indexed sources .

- Bias Mitigation : Use PRISMA guidelines for systematic reviews and document search strings for transparency .

Reproducibility: What steps are necessary to document this compound experiments to ensure reproducibility and facilitate peer review?

Answer:

- Detailed Protocols : Report exact molar ratios, solvent grades, and instrument calibration details in supplementary materials .

- Raw Data Archiving : Deposit NMR FIDs, HPLC chromatograms, and computational input files in repositories like Zenodo .

- Peer Review Alignment : Follow Beilstein Journal guidelines for experimental sections, including characterization data for all novel compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.